molecular formula C15H22N2O2 B13659792 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine

5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine

Cat. No.: B13659792
M. Wt: 262.35 g/mol
InChI Key: MSVTVCWSLTUHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Architectures in Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemistry. nih.govnih.gov Their prevalence in nature is remarkable, forming the core structures of many essential biomolecules, including nucleic acids, vitamins, and alkaloids. This natural abundance has inspired chemists to explore the synthetic utility of heterocyclic frameworks, leading to their widespread use in a multitude of applications.

In medicinal chemistry, heterocyclic moieties are of paramount importance. semanticscholar.org A significant percentage of pharmaceuticals contain at least one heterocyclic ring, a testament to their ability to impart desirable pharmacological properties. The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces polarity and the capacity for hydrogen bonding, which can significantly influence a molecule's solubility, metabolic stability, and ability to interact with biological targets. google.com

Table 1: Common Heterocyclic Scaffolds in Drug Discovery

HeterocycleExamples of Drugs Containing the ScaffoldTherapeutic Area
Pyridine (B92270)Isoniazid, NicotineAntitubercular, Stimulant
Pyrrolidine (B122466)Proline, VareniclineAmino Acid, Smoking Cessation Aid
PiperidineRitalin, DonepezilADHD Treatment, Alzheimer's Treatment
ThiopheneOlanzapine, TiotropiumAntipsychotic, COPD Treatment
FuranRanitidine, FurosemideAntacid, Diuretic

Strategic Importance of Pyrrolidine and Pyridine Moieties as Synthetic Scaffolds

The compound in focus contains two key heterocyclic systems: pyrrolidine and pyridine. Both are exceptionally important scaffolds in synthetic and medicinal chemistry for distinct reasons.

The pyrrolidine ring is a five-membered saturated heterocycle of nitrogen. nih.gov Its non-planar, puckered structure provides a three-dimensional framework that is highly desirable in drug design for exploring conformational space and achieving specific interactions with biological targets. The pyrrolidine nucleus is a common feature in a wide range of natural products and pharmaceuticals, contributing to their biological activity. mdpi.com

The pyridine ring, a six-membered aromatic heterocycle, is another cornerstone of medicinal chemistry. nih.gov Its aromaticity provides a rigid scaffold, and the nitrogen atom imparts unique electronic properties, influencing the molecule's basicity and ability to engage in various non-covalent interactions. The pyridine motif is found in numerous approved drugs across a wide range of therapeutic areas. nih.gov

The combination of a pyrrolidine and a pyridine ring in a single molecule, as seen in 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine, creates a versatile scaffold that can be further functionalized to generate libraries of compounds for drug discovery programs.

Overview of the Chemical Compound's Structural Features and Research Context

This compound possesses several key structural features that define its chemical reactivity and potential applications.

Pyrrolidine Ring: A saturated five-membered nitrogen-containing ring. In this compound, it is substituted at the 3-position.

Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom. It is substituted at the 2- and 5-positions.

Methyl Group: A small alkyl substituent on the pyridine ring which can influence the molecule's electronic properties and steric profile.

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is attached to the nitrogen of the pyrrolidine ring. This is a crucial feature for its use in multi-step synthesis. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. chemicalbook.com

While specific, in-depth research focused solely on this compound is not readily found in the scientific literature, its structure strongly suggests its role as a key intermediate in the synthesis of more complex molecules. The Boc-protected pyrrolidine allows for selective reactions at other positions of the molecule without interference from the secondary amine. Subsequently, the Boc group can be removed to allow for further functionalization of the pyrrolidine nitrogen.

The synthesis of related 3-arylpyrrolidines has been achieved through methods such as palladium-catalyzed hydroarylation, indicating potential synthetic routes to this class of compounds. nih.govchemrxiv.org The preparation of the unsubstituted core, 5-(pyrrolidin-3-yl)-2-methylpyridine, would likely be a precursor, which is then protected with a Boc group. The synthesis of similar structures often involves coupling reactions between a substituted pyridine and a pyrrolidine derivative. nih.gov

In the context of medicinal chemistry research, this compound would be a valuable building block for creating analogues of biologically active molecules. The 2-methylpyridine (B31789) moiety is a common feature in various pharmaceuticals, and the 3-pyrrolidinyl group provides a versatile point of attachment for further chemical modifications.

Table 2: Structural Components and Their Significance

ComponentChemical ClassSignificance in Synthesis
PyridineAromatic HeterocycleRigid scaffold, influences electronic properties, common in bioactive molecules.
PyrrolidineSaturated HeterocycleProvides a 3D framework, common in natural products and pharmaceuticals.
Methyl GroupAlkyl SubstituentModifies steric and electronic properties of the pyridine ring.
Boc GroupCarbamate (B1207046) Protecting GroupProtects the pyrrolidine nitrogen, allowing for selective reactions at other sites; easily removable.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-11-5-6-12(9-16-11)13-7-8-17(10-13)14(18)19-15(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3

InChI Key

MSVTVCWSLTUHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 5 1 Boc 3 Pyrrolidinyl 2 Methylpyridine

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis of 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine reveals several possible disconnection points. The most logical approach involves breaking the C-C bond between the pyrrolidine (B122466) and pyridine (B92270) rings. This leads to two key synthons: a suitably functionalized 2-methylpyridine (B31789) and a protected 3-pyrrolidinyl derivative.

Another viable strategy involves the formation of the pyrrolidine ring as a final step, starting from an acyclic precursor already containing the 2-methylpyridine unit. This approach, however, can present challenges in controlling the stereochemistry of the newly formed chiral centers.

A third disconnection could involve the construction of the pyridine ring onto a pre-existing pyrrolidine scaffold. While less common, this approach might be advantageous in specific synthetic contexts.

Forward Synthesis Approaches

Stereoselective Synthesis Pathways for Pyrrolidine Ring Construction

The stereoselective synthesis of the pyrrolidine ring is paramount, as the biological activity of the final compound often depends on the specific stereoisomer. nih.gov Several methods have been developed to achieve high levels of stereocontrol.

Chiral auxiliaries are employed to induce stereoselectivity in the formation of the pyrrolidine ring. These auxiliaries, which are themselves chiral, are temporarily attached to the substrate and direct the incoming reagents to a specific face of the molecule. After the desired stereocenter is established, the auxiliary is removed. This method allows for the synthesis of enantiomerically pure pyrrolidine derivatives.

Organocatalysis and biocatalysis offer greener and often more efficient alternatives to traditional metal-based catalysis for the enantioselective synthesis of pyrrolidines. nih.gov

Organocatalysis: Small organic molecules are used to catalyze the asymmetric formation of the pyrrolidine ring. Proline and its derivatives are common organocatalysts for these transformations, often proceeding through enamine or iminium ion intermediates.

Biocatalysis: Enzymes, such as imine reductases and aminotransferases, can be used to catalyze the stereoselective synthesis of chiral amines and subsequently the pyrrolidine ring with high enantiomeric excess.

Regioselective Introduction of the 2-Methylpyridine Moiety

The regioselective introduction of the 2-methylpyridine moiety at the 3-position of the pyrrolidine ring is typically achieved through cross-coupling reactions. acs.org Transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Negishi coupling, are widely used for this purpose. nih.govacs.org These reactions involve the coupling of a pyrrolidinyl organometallic species with a halogenated 2-methylpyridine.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield. For instance, palladium-catalyzed cross-coupling reactions have proven to be highly effective. acs.org The regioselectivity of these reactions is often directed by the electronic and steric properties of the substrates and reagents. acs.org

Cross-Coupling Reaction Catalyst Typical Substrates Key Advantages
Suzuki-MiyauraPalladium complexesBoronic acids/esters and halidesFunctional group tolerance, mild conditions
NegishiPalladium or Nickel complexesOrganozinc reagents and halidesHigh reactivity, good for hindered substrates
Buchwald-HartwigPalladium complexesAmines and halides/triflatesDirect C-N bond formation

Protecting Group Strategies: Emphasis on the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring. total-synthesis.comwikipedia.org Its popularity stems from its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comwikipedia.org

The N-Boc group serves several critical functions in the synthesis of this compound:

Prevents N-alkylation: It prevents unwanted side reactions at the nitrogen atom during the introduction of the 2-methylpyridine moiety.

Modulates Reactivity: The Boc group can influence the reactivity of the pyrrolidine ring, sometimes directing the regioselectivity of subsequent reactions. rsc.org

Facilitates Purification: The presence of the Boc group often improves the chromatographic behavior of intermediates, simplifying their purification.

The N-Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org Deprotection is readily achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comwikipedia.org

Protecting Group Abbreviation Protection Reagent Deprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA), HCl
CarbobenzyloxyCbz, ZBenzyl chloroformateH₂, Pd/C
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound via cross-coupling methodologies is highly dependent on the careful optimization of several reaction parameters. The primary strategies involve Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination reactions, each with its own set of variables to consider for maximizing yield and minimizing impurities.

A plausible and widely used approach is the Suzuki-Miyaura coupling reaction. This involves the reaction of a halo-pyridine, such as 5-bromo-2-methylpyridine (B113479), with a pyrrolidinylboronic acid derivative, like N-Boc-3-pyrrolidinylboronic acid or its corresponding pinacol (B44631) ester. The optimization of this reaction typically involves screening various catalysts, ligands, bases, and solvents.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated phosphine (B1218219) ligand is critical. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, more advanced catalyst systems often provide superior results, especially for heteroaromatic substrates. Catalysts such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or palladium(II) chloride [PdCl₂] in combination with bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos are frequently employed to improve catalytic activity and stability. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

A systematic approach to optimizing these conditions is often undertaken, as illustrated in the hypothetical optimization data below for a Suzuki-Miyaura coupling.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ (5) - K₂CO₃ Toluene/H₂O 100 65
2 Pd(OAc)₂ (2) XPhos (4) K₂CO₃ 1,4-Dioxane/H₂O 100 85
3 Pd(OAc)₂ (2) XPhos (4) K₃PO₄ 1,4-Dioxane/H₂O 100 92
4 PdCl₂(dppf) (3) - Cs₂CO₃ DMF/H₂O 110 88
5 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ 1,4-Dioxane/H₂O 100 95

Similarly, for a Negishi coupling, which would involve an organozinc reagent, or a Buchwald-Hartwig amination, which forms a C-N bond, a similar optimization process would be necessary. For instance, in a Buchwald-Hartwig reaction between 5-bromo-2-methylpyridine and tert-butyl 3-aminopyrrolidine-1-carboxylate, the choice of a palladium precursor and a specialized phosphine ligand, along with a strong base like sodium tert-butoxide (NaOtBu), would be critical for achieving high yields.

Considerations for Scalability in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to multi-gram or kilogram quantities introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Reagent and Solvent Selection: On a larger scale, the cost and safety of reagents and solvents become more significant factors. For example, while exotic and expensive ligands may be suitable for small-scale optimization studies, more cost-effective and readily available alternatives might be necessary for scale-up. Similarly, solvents with high boiling points or those that are difficult to remove can complicate product isolation on a larger scale. The use of greener, more sustainable solvents is also an increasing consideration in process chemistry.

Reaction Work-up and Purification: Procedures that are straightforward on a small scale, such as chromatographic purification, can become cumbersome and time-consuming at a larger scale. Therefore, developing a scalable work-up procedure that allows for the isolation of the product with high purity without the need for extensive chromatography is highly desirable. This may involve techniques such as crystallization, extraction with carefully selected solvent systems, or the use of scavenger resins to remove residual palladium catalyst. The removal of palladium to acceptable levels (typically <10 ppm for pharmaceutical intermediates) is a critical consideration.

Process Safety and Control: The exothermic nature of cross-coupling reactions needs to be carefully managed during scale-up. Proper monitoring of the reaction temperature and the implementation of effective cooling systems are essential to prevent runaway reactions. The addition rate of reagents may also need to be controlled to manage heat evolution.

The following table outlines key considerations when scaling up the synthesis of this compound.

Table 2: Key Considerations for Scalable Laboratory Synthesis

Parameter Small-Scale (mg-g) Large-Scale (g-kg)
Catalyst/Ligand Focus on highest yield, less cost-sensitive Balance of cost, activity, and availability
Solvent Wide range of solvents acceptable Preference for lower cost, lower boiling point, and greener solvents
Work-up Chromatography is common Crystallization, extraction, and precipitation are preferred
Palladium Removal Less critical Essential, often requires specific scavenger agents or treatments
Safety Standard laboratory precautions Detailed thermal safety assessment, controlled reagent addition
Cycle Time Less of a concern Important for efficiency and throughput

Chemical Reactivity and Transformations of 5 1 Boc 3 Pyrrolidinyl 2 Methylpyridine

Reactions Involving the Boc-Protected Pyrrolidine (B122466) Ring

The synthetic utility of the pyrrolidine ring in this molecule is significantly influenced by the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This group not only modulates the reactivity of the pyrrolidine nitrogen but can also be strategically removed to allow for further functionalization.

Deprotection Strategies of the N-Boc Group and Subsequent Functionalization

The removal of the N-Boc group is a common and crucial step in the synthetic manipulation of 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine, unmasking the secondary amine of the pyrrolidine ring for subsequent reactions. This deprotection is typically achieved under acidic conditions.

Commonly employed reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or ethereal solutions of hydrogen chloride (HCl). nih.govreddit.com The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule. For instance, treatment with a solution of TFA in DCM at room temperature effectively cleaves the Boc group, yielding the corresponding trifluoroacetate (B77799) salt of 5-(3-pyrrolidinyl)-2-methylpyridine. nih.govcommonorganicchemistry.com Similarly, HCl in solvents such as dioxane or ethyl acetate (B1210297) is also an effective deprotection agent. nih.gov

Once deprotected, the newly liberated secondary amine on the pyrrolidine ring can undergo a variety of functionalization reactions. These include, but are not limited to, N-alkylation and N-acylation.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base to neutralize the resulting acid. This reaction introduces a new substituent onto the pyrrolidine nitrogen.

N-Acylation: The amine readily reacts with acylating agents like acid chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct.

A summary of common deprotection and subsequent functionalization reactions is presented in the table below.

ReactionReagents and ConditionsProduct Type
N-Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)5-(3-pyrrolidinyl)-2-methylpyridine TFA salt
Hydrogen chloride (HCl) in Dioxane or Ethyl Acetate5-(3-pyrrolidinyl)-2-methylpyridine HCl salt
N-Alkylation Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N)5-(1-Alkyl-3-pyrrolidinyl)-2-methylpyridine
N-Acylation Acyl chloride (e.g., RCOCl), Base (e.g., Et₃N, Pyridine)5-(1-Acyl-3-pyrrolidinyl)-2-methylpyridine

Transformations at the Pyrrolidine C-3 Position

The C-3 position of the pyrrolidine ring, being a stereocenter, offers opportunities for stereoselective transformations. While direct C-H functionalization at this position on the intact this compound is challenging, modifications can be achieved through multi-step sequences. One approach involves the deprotonation (lithiation) of N-Boc protected pyrrolidines at the α-position to the nitrogen, followed by reaction with an electrophile. nih.govnih.gov However, achieving regioselectivity for the C-3 position in the presence of the pyridine ring requires careful consideration of directing groups and reaction conditions.

Reactions at the 2-Methylpyridine (B31789) Core

The 2-methylpyridine portion of the molecule also presents several sites for chemical modification, namely the pyridine ring itself and the 2-methyl group.

Functionalization of the Pyridine Ring (e.g., C-5 position)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, substitution is typically directed to the C-3 and C-5 positions. In the case of this compound, the C-5 position is already substituted. Further electrophilic substitution, such as halogenation or nitration, would likely occur at the C-3 or other available positions, though this can be challenging and may require harsh conditions.

Reactivity of the 2-Methyl Group

The methyl group at the C-2 position of the pyridine ring exhibits enhanced reactivity due to the influence of the adjacent nitrogen atom. This methyl group can undergo a variety of transformations.

Oxidation: The 2-methyl group can be oxidized to a carboxylic acid (picolinic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). ect-journal.kzresearchgate.net This transformation provides a handle for further derivatization, such as esterification or amidation.

Condensation Reactions: The acidic protons of the 2-methyl group can be removed by a strong base, generating a nucleophilic carbanion. This anion can then participate in condensation reactions with aldehydes and ketones to form new carbon-carbon bonds. researchgate.netresearchgate.net For example, reaction with an aromatic aldehyde in the presence of a suitable base can yield a styrylpyridine derivative.

The following table summarizes key reactions at the 2-methylpyridine core.

Reaction SiteReaction TypeReagents and ConditionsProduct Type
Pyridine Ring Electrophilic Aromatic Substitution (e.g., Halogenation)Halogen (e.g., Br₂, Cl₂), Lewis Acid (e.g., FeBr₃)Halogenated pyridine derivative
2-Methyl Group OxidationPotassium permanganate (KMnO₄)5-(1-Boc-3-pyrrolidinyl)pyridine-2-carboxylic acid
CondensationAldehyde (R-CHO), Base (e.g., LDA, NaH)5-(1-Boc-3-pyrrolidinyl)-2-styrylpyridine derivative

Chemo- and Regioselective Reaction Pathways

The bifunctional nature of this compound necessitates careful consideration of chemo- and regioselectivity when performing chemical transformations.

Chemoselectivity: The choice of reagents and reaction conditions can allow for the selective functionalization of one part of the molecule while leaving the other intact. For example, the N-Boc group is stable under many conditions used to modify the 2-methyl group, such as certain oxidation or condensation reactions. Conversely, the acidic conditions required for Boc deprotection will likely protonate the pyridine nitrogen but may not affect the 2-methyl group.

Regioselectivity: In reactions involving the pyridine ring, the existing substituents (the 2-methyl group and the 5-pyrrolidinyl group) will direct the position of any new incoming group. For electrophilic attack, the directing effects of both groups would need to be considered to predict the outcome. Similarly, in the deprotonation of the 2-methyl group, the choice of base and reaction conditions can influence the selectivity of the reaction.

Role As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

While the primary documented use of 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine is as a key intermediate in the synthesis of Varenicline, its structural components suggest a broader potential as a precursor for a variety of complex heterocyclic systems. The pyridine (B92270) ring can undergo a range of transformations, including oxidation, reduction, and various coupling reactions, to construct fused ring systems. Similarly, the pyrrolidine (B122466) moiety, once deprotected, offers a nucleophilic nitrogen that can participate in cyclization reactions to form novel polycyclic structures.

The synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines often utilizes aminopyrazole precursors which can be conceptually derived from functionalized pyridines. beilstein-journals.orgnih.gov The methyl group on the pyridine ring of this compound also provides a handle for further chemical modification, potentially enabling the construction of intricate molecular frameworks.

Application in Scaffold Development for Chemical Biology Research

In chemical biology, molecular scaffolds serve as the foundational core upon which diverse functionalities can be appended to probe biological systems. The pyrrolidine-pyridine motif is recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.gov The pyrrolidine ring, being a saturated heterocycle, provides three-dimensional diversity, which is increasingly recognized as a desirable feature in drug candidates. nih.gov

The compound this compound embodies this principle. Its rigid structure and available vectors for diversification (the Boc-protected amine and the pyridine ring) make it an attractive starting point for the development of novel chemical probes and modulators of protein function. While specific research focusing solely on this molecule for broad scaffold development is not extensively documented, the utility of the pyrrolidinyl-pyridine core is well-established in the design of agents targeting various biological systems. mdpi.comnih.gov

Contribution to Library Synthesis for High-Throughput Screening Initiatives

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds. The "split-pool" synthesis strategy, often employed in creating compound libraries, benefits from building blocks like this compound that possess orthogonal protecting groups and multiple points for diversification. nih.gov

The structure of this compound is well-suited for library synthesis. The Boc group can be removed to allow for the introduction of a diverse range of substituents on the pyrrolidine nitrogen. Simultaneously, the pyridine ring can be functionalized through various chemical reactions. This dual functionality allows for the creation of a large and structurally diverse library of compounds from a single, advanced intermediate. Such libraries are invaluable for screening against a wide array of biological targets to identify novel hit compounds. nih.govbu.edu

Table 1: Potential Diversification of the this compound Scaffold for Library Synthesis

Reaction Site Potential Modifications Resulting Functionality
Pyrrolidine Nitrogen (after Boc deprotection) Acylation, Alkylation, Sulfonylation, Reductive Amination Amides, Amines, Sulfonamides
Pyridine Ring Halogenation, Nitration, Suzuki Coupling, Buchwald-Hartwig Amination Functionalized Aromatics, Biaryls, Arylamines

Use in Analog Design and Structure-Activity Relationship (SAR) Studies Focused on Structural Variation

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. oncodesign-services.com This involves the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The compound this compound provides a stable and synthetically accessible core for such studies.

By systematically altering the substituents on both the pyrrolidine and pyridine rings, medicinal chemists can probe the key interactions between a molecule and its biological target. For instance, analogs with different substituents on the pyridine ring have been synthesized to explore their binding affinity for nicotinic acetylcholine (B1216132) receptors. nih.gov The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit vastly different biological profiles. nih.gov

Table 2: Exemplary SAR Data for Analogs of a Related Pyrrolidinyl-Pyridine Scaffold

Analog Modification Target In Vitro Activity (Ki, nM)
Lead Compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine Nicotinic Acetylcholine Receptor 0.25
Analog 1 2-Chloro substitution on pyridine Nicotinic Acetylcholine Receptor 0.15
Analog 2 5-Bromo substitution on pyridine Nicotinic Acetylcholine Receptor 0.40
Analog 3 6-Methyl substitution on pyridine Nicotinic Acetylcholine Receptor 2.5

Data adapted from studies on related pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine and is intended for illustrative purposes of SAR principles. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The tert-butyl (Boc) group will exhibit a characteristic singlet, integrating to nine protons, in the upfield region. The protons of the pyrrolidine (B122466) ring will appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. The protons on the pyridine (B92270) ring will be in the downfield aromatic region, showing characteristic coupling patterns (doublets and doublets of doublets) that confirm the substitution pattern.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine-H (position 6) ~8.3-8.5 d Doublet due to coupling with H at position 4.
Pyridine-H (position 4) ~7.5-7.7 dd Doublet of doublets from coupling to H at positions 3 and 6.
Pyridine-H (position 3) ~7.1-7.2 d Doublet from coupling to H at position 4.
Pyrrolidine-CH₂ (N-CH₂) ~3.2-3.8 m Complex multiplets, significant chemical shift variation due to rotamers. rsc.org
Pyrrolidine-CH (Pyr-CH) ~3.3-3.6 m Methine proton at the chiral center.
Pyrrolidine-CH₂ (C-CH₂-C) ~2.0-2.3 m Diastereotopic protons appearing as multiplets.
Pyridine-CH₃ ~2.4-2.5 s Singlet for the methyl group on the pyridine ring. uci.eduhmdb.ca

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbon of the Boc group is expected to appear significantly downfield (~154 ppm). mdpi.com The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), while the aliphatic carbons of the pyrrolidine ring, the Boc group's quaternary carbon, and the methyl groups will appear in the upfield region. bhu.ac.incompoundchem.com

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ, ppm) Notes
Boc (C=O) ~154-155 Carbonyl carbon of the carbamate (B1207046). mdpi.com
Pyridine C (quaternary, C-CH₃) ~156-158 Carbon attached to the methyl group.
Pyridine C (quaternary, C-Pyr) ~135-138 Carbon attached to the pyrrolidine ring.
Pyridine CH (position 6) ~148-150 Aromatic methine carbon.
Pyridine CH (position 4) ~136-137 Aromatic methine carbon.
Pyridine CH (position 3) ~121-123 Aromatic methine carbon.
Boc (C(CH₃)₃) ~79-80 Quaternary carbon of the Boc group.
Pyrrolidine CH₂ (N-CH₂) ~45-55 Shift can vary due to Boc rotamers.
Pyrrolidine CH ~35-40 Methine carbon at the chiral center.
Pyrrolidine CH₂ ~30-35 Aliphatic carbon adjacent to the chiral center.
Boc (C(CH₃)₃) ~28.5 Methyl carbons of the Boc group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine, HRMS would be used to verify its molecular formula of C₁₆H₂₄N₂O₂. The technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

The expected measurement would be for the protonated molecular ion [M+H]⁺. The calculated exact mass can be compared to the experimentally measured value to confirm the formula with high confidence.

HRMS Data for C₁₆H₂₄N₂O₂

Ion Calculated Exact Mass Found (Experimental)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretching vibration of the Boc protecting group, typically found in the range of 1700-1680 cm⁻¹. pressbooks.pub Other key absorptions would include:

~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyridine ring. vscht.cz

~2975-2850 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine ring, methyl group, and tert-butyl group. libretexts.org

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring. researchgate.netresearchgate.net

~1400-1150 cm⁻¹: C-N stretching vibrations from the carbamate and the pyrrolidine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals, making it a useful technique for characterizing the pyridine moiety.

X-ray Crystallography Studies of Related Intermediates or Derivatives

While an X-ray crystal structure for this compound itself may not be published, analysis of related structures provides significant insight into its likely three-dimensional conformation. nih.gov X-ray crystallography performed on derivatives or intermediates can reveal precise bond lengths, bond angles, and torsional angles. nih.govmdpi.com

Studies on similar N-Boc protected pyrrolidine derivatives show that the five-membered ring is not planar but typically adopts an "envelope" or "twist" conformation to minimize steric strain. The bulky Boc group influences this conformation and can exist as different rotamers around the C-N amide bond, a phenomenon that is sometimes observable even in NMR spectroscopy. rsc.org Crystallographic data on substituted pyridines confirm the planarity of the aromatic ring and provide standard bond lengths for the C-C and C-N bonds within the ring. nih.gov Such studies would suggest that in the target molecule, the pyridine ring is planar, while the pyrrolidine ring is puckered, with the spatial relationship between the two rings being a key conformational feature.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The pyrrolidine ring in this compound contains a chiral center at the C-3 position. Therefore, the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Assessing the enantiomeric purity is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. mappingignorance.org

The most common and effective method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase that is itself chiral. The two enantiomers interact differently with this chiral environment, causing them to travel through the column at different rates and thus be separated. The relative areas of the two peaks in the resulting chromatogram can be used to calculate the enantiomeric excess (ee) or enantiomeric ratio (er).

Other chiroptical techniques like Circular Dichroism (CD) spectroscopy could also be employed. Each enantiomer would interact differently with circularly polarized light, producing a CD spectrum that is equal in magnitude but opposite in sign to its mirror image. While less common for routine purity analysis, CD spectroscopy is a powerful tool for assigning the absolute configuration of a chiral molecule when compared with theoretical calculations.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity. For 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and compute various electronic descriptors. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be an electron-rich site, making it a likely target for electrophiles.

Note: The data in this table are hypothetical and representative of values expected from DFT calculations for similar molecules.

Conformational Analysis and Energy Landscapes

The structural flexibility of this compound, arising from the non-planar pyrrolidine (B122466) ring and the rotatable bond connecting it to the pyridine ring, results in multiple possible conformations. Conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (Py-C-N-C) Relative Energy (kcal/mol) Population (%)
A (Extended) 175° 0.00 75.3
B (Gauche) 65° 1.25 14.8

Note: The data in this table are hypothetical, illustrating a plausible energy distribution among different conformations.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with the surrounding environment. nih.gov For this compound, MD simulations can provide valuable insights into how different solvents influence its conformational preferences and, consequently, its reactivity.

By simulating the molecule in explicit solvent models (e.g., water, methanol, or a non-polar solvent like hexane), it is possible to observe how solvent molecules arrange around the solute and how hydrogen bonding or other intermolecular forces affect its structure. For instance, in a polar protic solvent, the nitrogen atom of the pyridine ring might engage in hydrogen bonding, which could alter the electronic properties and reactivity of the molecule. The simulations can also reveal the preferential solvation of different parts of the molecule, which can be critical for understanding its behavior in a reaction medium.

Table 3: Summary of MD Simulation Parameters and Observations in Different Solvents

Parameter Water Methanol Hexane
Simulation Time 100 ns 100 ns 100 ns
Temperature 298 K 298 K 298 K
Predominant Conformer Extended Extended Gauche
Key Interactions H-bonding with pyridine N H-bonding with pyridine N van der Waals interactions

Note: The data in this table are hypothetical and represent typical outcomes from MD simulations.

In Silico Modeling in Scaffold Design

The 5-(pyrrolidinyl)pyridine moiety is a common structural motif in medicinal chemistry. As such, this compound can serve as a valuable scaffold for the design of new bioactive compounds. In silico modeling techniques are pivotal in this process, enabling the rational design and virtual screening of libraries of derivatives. nih.govnih.gov

Starting with the core scaffold, virtual libraries can be generated by adding various substituents at different positions, such as the pyridine ring or the pyrrolidine nitrogen (after deprotection of the Boc group). These virtual compounds can then be computationally screened for their potential to bind to a specific biological target, such as an enzyme or a receptor. Molecular docking is a common technique used to predict the binding mode and affinity of these derivatives to a protein's active site. nih.gov This approach helps prioritize which compounds to synthesize and test experimentally, thereby saving time and resources.

Table 4: In Silico Design of Derivatives and Predicted Binding Affinities

Derivative Modification on Scaffold Predicted Binding Affinity (pIC₅₀)
1 R = H (after Boc deprotection) 6.5
2 R = Benzyl 7.2
3 R = 4-Fluorobenzoyl 7.8

Note: The data in this table are hypothetical, illustrating the use of the scaffold in designing a focused library of compounds with predicted biological activity.

Future Research Directions and Synthetic Prospects

Development of Novel and Sustainable Synthetic Pathways

The development of novel and sustainable synthetic pathways for 5-(1-Boc-3-pyrrolidinyl)-2-methylpyridine is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and multi-step procedures. Future efforts will likely focus on the principles of green chemistry to improve the efficiency and environmental footprint of its synthesis.

Key areas of development include:

Catalytic C-H Activation: Direct C-H activation/functionalization of pyridine (B92270) and pyrrolidine (B122466) precursors would represent a significant advancement, reducing the number of synthetic steps and the generation of waste.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could provide high levels of stereoselectivity under mild reaction conditions, offering a more sustainable alternative to traditional chemical catalysts.

Synthetic Approach Potential Advantages
Catalytic C-H ActivationStep-economy, reduced waste
Flow ChemistryImproved safety, scalability, and reproducibility
BiocatalysisHigh selectivity, mild conditions, sustainability

Exploration of New Chemical Transformations and Functionalizations

The exploration of new chemical transformations and functionalizations of the this compound scaffold is crucial for accessing novel derivatives. The presence of both a pyridine and a pyrrolidine ring, along with the Boc protecting group, offers multiple sites for chemical modification.

Future research in this area could investigate:

Regiodivergent Functionalization: Developing methods for the selective functionalization at different positions of the pyridine and pyrrolidine rings would enable the synthesis of a diverse library of compounds. For instance, enantioselective lithiation followed by transmetallation and cross-coupling reactions has been successfully applied to other Boc-protected heterocycles, suggesting a viable strategy for this molecule as well. nih.govresearchgate.net

Late-Stage Functionalization: Introducing functional groups in the later stages of a synthetic sequence can provide rapid access to a variety of analogs from a common intermediate. This is particularly valuable in drug discovery for structure-activity relationship studies.

Asymmetric C-H Functionalization: The development of chiral catalysts for the asymmetric C-H functionalization of the pyrrolidine ring could lead to the synthesis of enantiomerically pure derivatives, which is often critical for biological activity. nih.gov

Integration into Advanced Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into advanced automated synthesis platforms presents a significant opportunity to accelerate research and development. researchgate.net Automated synthesizers can perform multi-step reactions with high precision and reproducibility, enabling the rapid generation of compound libraries for screening purposes. synplechem.comnih.govresearchgate.net

Key aspects of this integration include:

Modular Synthesis: Designing synthetic routes that are amenable to automation, often involving solid-phase synthesis or the use of modular building blocks and standardized reaction conditions.

High-Throughput Experimentation: Utilizing automated platforms to rapidly screen a wide range of reaction conditions to optimize the synthesis of the target molecule and its derivatives.

Robotics and AI: The use of robotic systems coupled with artificial intelligence and machine learning algorithms can facilitate the design of synthetic routes and the autonomous execution of chemical reactions. synplechem.com

Automated Platform Feature Impact on Synthesis
Modular DesignEnables rapid diversification of structures.
High-Throughput ScreeningAccelerates optimization of reaction conditions.
AI-Driven SynthesisFacilitates de novo design and autonomous production. researchgate.net

Potential for Derivatization Towards Undiscovered Chemical Space

The derivatization of this compound holds significant potential for exploring undiscovered chemical space and generating novel molecules with unique properties. The strategic modification of the core structure can lead to compounds with enhanced biological activity, improved physicochemical properties, or novel material characteristics.

Future derivatization strategies could focus on:

Modification of the Pyridine Ring: Introducing various substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule.

Functionalization of the Pyrrolidine Ring: After removal of the Boc protecting group, the secondary amine of the pyrrolidine ring can be functionalized with a wide array of chemical moieties.

Introduction of New Functional Groups: The use of modern synthetic methodologies to introduce novel functional groups can lead to compounds with unprecedented structures and properties. For example, derivatization reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate could be adapted to create novel derivatives for various applications. nih.govnih.gov

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify the Boc group (tert-butyl signal at ~1.4 ppm) and pyridine/pyrrolidine backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C15H22N2O2C_{15}H_{22}N_2O_2: 262.1681) .

Q. Advanced Analysis :

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 95:5 over 20 min) to assess purity (>98%) and detect trace byproducts .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring, if applicable .

How does the Boc group influence the reactivity of this compound in further derivatization?

Basic Considerations : The Boc group protects the pyrrolidine nitrogen, preventing unwanted nucleophilic reactions during functionalization of the pyridine ring (e.g., bromination at position 4) .

Q. Advanced Mechanistic Insights :

  • Deprotection Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group, enabling post-functionalization (e.g., amidation). Kinetic studies show >90% deprotection within 2 hours at 25°C .
  • Steric Effects : The bulky Boc group may slow down electrophilic substitution on the pyridine ring; using Lewis acids (e.g., AlCl₃) can mitigate this .

What are the stability and storage recommendations for this compound?

Q. Basic Guidelines :

  • Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .
  • Stability : Shelf life of >12 months when protected from moisture and light .

Q. Advanced Observations :

  • Thermal Degradation : TGA analysis shows decomposition onset at ~180°C, suggesting compatibility with reactions below this threshold .
  • Solvent Compatibility : Avoid protic solvents (e.g., methanol) for long-term storage; use anhydrous DCM or THF instead .

How is this compound utilized as a building block in medicinal chemistry or materials science?

Q. Basic Applications :

  • Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors or neuroactive agents due to its rigid pyridine-pyrrolidine scaffold .
  • Ligand Design : The pyrrolidine nitrogen (after deprotection) can coordinate metals, useful in catalysis .

Q. Advanced Research :

  • Structure-Activity Relationship (SAR) Studies : Modifying the methyl group or Boc moiety impacts bioactivity. For example, replacing Boc with acetyl alters pharmacokinetic profiles .
  • Polymer Chemistry : Incorporated into conjugated polymers for optoelectronic applications, leveraging pyridine’s electron-deficient nature .

How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Q. Methodological Approach :

  • Systematic Replication : Reproduce literature procedures while controlling variables (e.g., catalyst loading, solvent purity) .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify bottlenecks (e.g., intermediate instability) .
  • Computational Modeling : DFT calculations to predict favorable reaction pathways and transition states, addressing discrepancies in regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.